
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a sulfonyl group, a pyrimidinyl group, and an acetamide group. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .科学的研究の応用
Synthesis and Characterization
The synthesis of various derivatives involving sulfonamide moieties and acetamide groups has been extensively studied. For instance, the synthesis of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been reported, demonstrating a methodological approach to obtaining multifunctional molecules with potential pharmacological applications. These compounds were evaluated for their antibacterial and anti-enzymatic potential, showcasing a method to design and synthesize molecules with tailored biological activities (Nafeesa et al., 2017).
Biological Activities
Antibacterial and Enzyme Inhibition
Compounds similar to the one have been explored for their antibacterial activities and enzyme inhibition properties. For example, derivatives bearing sulfonamide and acetamide groups have shown promising results against various bacterial strains and exhibited enzyme inhibition capabilities. This includes the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reactions, indicating the versatility of these compounds in addressing bacterial resistance and targeting specific enzymatic pathways (Noreen et al., 2017).
Anticancer Activity
The exploration of novel sulfonamide derivatives for anticancer activity has been a significant area of research. Studies have shown that certain sulfonamide derivatives exhibit cytotoxic activities against cancer cell lines, offering a pathway for the development of new anticancer agents. This underscores the potential of compounds with sulfonamide and acetamide moieties in contributing to cancer therapy research (Ghorab et al., 2015).
Anticonvulsant Properties
Research has also extended to the synthesis of derivatives as potential anticonvulsant agents. This includes the development of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives and their evaluation as anticonvulsants, highlighting the compound's relevance in neuropharmacology and its potential application in managing seizure disorders (Severina et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromobenzenesulfonyl chloride with 2-thiouracil to form 5-((4-bromophenyl)sulfonyl)-2-thiouracil. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-((5-((4-bromophenyl)sulfonyl)-2-thiouracil)thio)acetate. The final compound is obtained by reacting ethyl 2-((5-((4-bromophenyl)sulfonyl)-2-thiouracil)thio)acetate with 4-chloroaniline in the presence of sodium ethoxide.", "Starting Materials": [ "4-bromobenzenesulfonyl chloride", "2-thiouracil", "ethyl chloroacetate", "4-chloroaniline", "sodium ethoxide" ], "Reaction": [ "4-bromobenzenesulfonyl chloride is reacted with 2-thiouracil in the presence of a base such as triethylamine to form 5-((4-bromophenyl)sulfonyl)-2-thiouracil.", "Ethyl chloroacetate is then added to the reaction mixture and the resulting mixture is heated to form ethyl 2-((5-((4-bromophenyl)sulfonyl)-2-thiouracil)thio)acetate.", "Finally, ethyl 2-((5-((4-bromophenyl)sulfonyl)-2-thiouracil)thio)acetate is reacted with 4-chloroaniline in the presence of sodium ethoxide to form the desired compound, 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide." ] } | |
CAS番号 |
893789-24-7 |
製品名 |
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide |
分子式 |
C18H13BrClN3O4S2 |
分子量 |
514.79 |
IUPAC名 |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H13BrClN3O4S2/c19-11-1-7-14(8-2-11)29(26,27)15-9-21-18(23-17(15)25)28-10-16(24)22-13-5-3-12(20)4-6-13/h1-9H,10H2,(H,22,24)(H,21,23,25) |
InChIキー |
ISDRXVABMZJPAI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(N,N-diethylsulfamoyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2684408.png)

![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2684413.png)
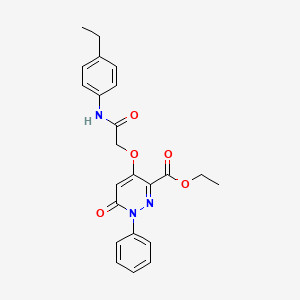
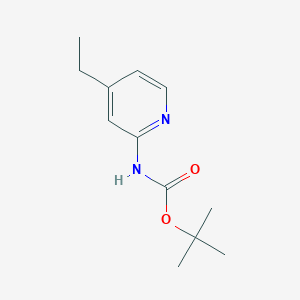
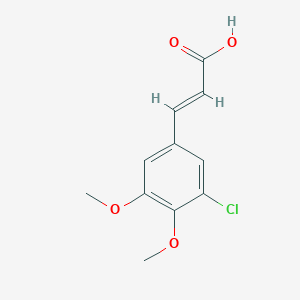
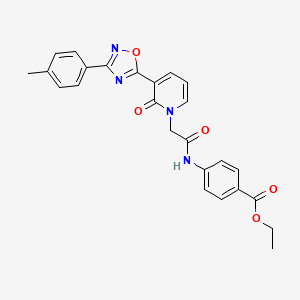
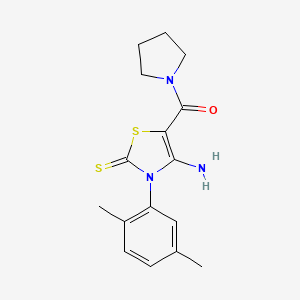
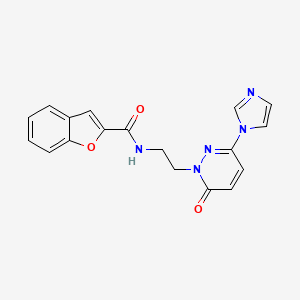
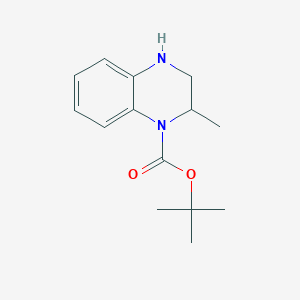
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)propanamide](/img/structure/B2684424.png)
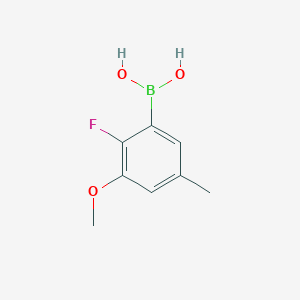
![3-(4-Fluorophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene](/img/structure/B2684427.png)
